molecular formula C9H18ClNO B2826337 N-(3-chloropropyl)-2-ethylbutanamide CAS No. 599163-84-5

N-(3-chloropropyl)-2-ethylbutanamide

Cat. No.: B2826337
CAS No.: 599163-84-5
M. Wt: 191.7
InChI Key: ANOCSBSJIRPSCQ-UHFFFAOYSA-N
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Description

N-(3-chloropropyl)-2-ethylbutanamide is an organic compound that belongs to the class of amides It features a chloropropyl group attached to the nitrogen atom and an ethylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropropyl)-2-ethylbutanamide typically involves the reaction of 3-chloropropylamine with 2-ethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chloropropylamine+2-ethylbutanoyl chlorideThis compound+HCl\text{3-chloropropylamine} + \text{2-ethylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-chloropropylamine+2-ethylbutanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants. The use of catalysts and solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropropyl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products

    Substitution: Products include N-(3-azidopropyl)-2-ethylbutanamide or N-(3-thiocyanatopropyl)-2-ethylbutanamide.

    Oxidation: Oxidized products may include N-(3-chloropropyl)-2-ethylbutanoic acid.

    Hydrolysis: Hydrolysis yields 3-chloropropylamine and 2-ethylbutanoic acid.

Scientific Research Applications

N-(3-chloropropyl)-2-ethylbutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloropropyl)-2-ethylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ethylbutanamide backbone provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloropropyl)-2-methylbutanamide
  • N-(3-chloropropyl)-2-ethylhexanamide
  • N-(3-chloropropyl)-2-ethylpentanamide

Uniqueness

N-(3-chloropropyl)-2-ethylbutanamide is unique due to its specific combination of a chloropropyl group and an ethylbutanamide backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

N-(3-chloropropyl)-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c1-3-8(4-2)9(12)11-7-5-6-10/h8H,3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOCSBSJIRPSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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